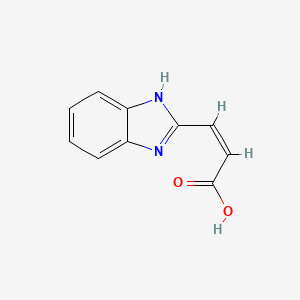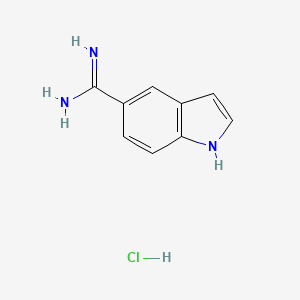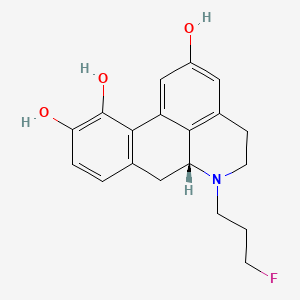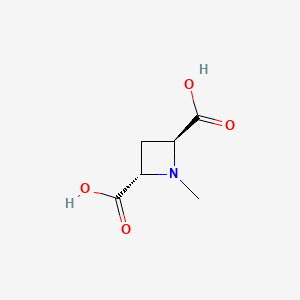
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 and a molecular weight of 159.141. This compound is known for its unique structure, which includes an azetidine ring, a four-membered nitrogen-containing ring, and two carboxylic acid groups. The (2S-trans) configuration indicates the specific spatial arrangement of the atoms within the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The azetidine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted azetidine derivatives.
Applications De Recherche Scientifique
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S,4S)-1-methylazetidine-2,4-dicarboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carboxylic acid groups can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Azetidinedicarboxylic acid, 1-methyl-, (2R-trans)-: Similar structure but different spatial arrangement.
2,4-Azetidinedicarboxylic acid, 1-ethyl-, (2S-trans)-: Similar structure with an ethyl group instead of a methyl group.
2,4-Azetidinedicarboxylic acid, 1-methyl-, (2S-cis)-: Similar structure but different spatial arrangement (cis configuration).
Uniqueness
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid is unique due to its specific (2S-trans) configuration, which can influence its reactivity and interactions with biological targets. This configuration can result in different biological activities compared to its isomers and analogs.
Propriétés
Numéro CAS |
151131-84-9 |
|---|---|
Formule moléculaire |
C6H9NO4 |
Poids moléculaire |
159.141 |
Nom IUPAC |
(2S,4S)-1-methylazetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-3(5(8)9)2-4(7)6(10)11/h3-4H,2H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
Clé InChI |
VJBYUWHQQZDFID-IMJSIDKUSA-N |
SMILES |
CN1C(CC1C(=O)O)C(=O)O |
Synonymes |
2,4-Azetidinedicarboxylicacid,1-methyl-,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


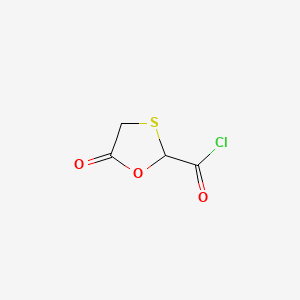
![Cyclopenta[b]pyrrole-2,3,3a,6(1H)-tetrol, hexahydro-, (2-alpha-,3-alpha-,3a-ba-,6-alpha-,6a-ba-)- (9](/img/new.no-structure.jpg)
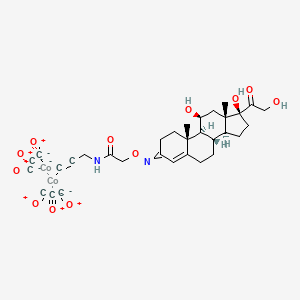
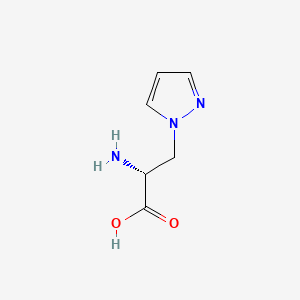
![5-Chloro-5-ethyl-1H-pyrrolo[3,2,1-ij]quinoline-4,6(2H,5H)-dione](/img/structure/B582900.png)

![Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B582902.png)

